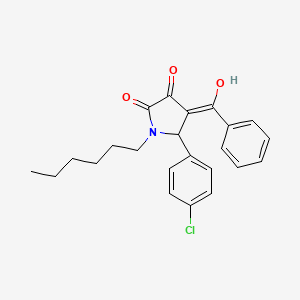
4-benzoyl-5-(4-chlorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Übersicht
Beschreibung
4-benzoyl-5-(4-chlorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that belongs to the class of pyrrolone derivatives. BHPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in cells. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has also been found to inhibit the activity of various pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-5-(4-chlorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-cancer activity at low concentrations. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-benzoyl-5-(4-chlorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the synthesis of this compound derivatives with improved properties, such as increased solubility and potency. Additionally, this compound could be explored for its potential applications in material science, such as the development of sensors and electronic devices.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(4-chlorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Eigenschaften
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-2-3-4-8-15-25-20(16-11-13-18(24)14-12-16)19(22(27)23(25)28)21(26)17-9-6-5-7-10-17/h5-7,9-14,20,26H,2-4,8,15H2,1H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUQZXEOZXUQR-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-(3,4-dimethoxyphenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]vinyl}benzamide](/img/structure/B3897897.png)
![(5-bromo-4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3897904.png)
![3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3897910.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3897912.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3897927.png)
![ethyl 2-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3897935.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3897947.png)
![4-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B3897951.png)
![N-benzyl-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3897954.png)
![N-[2-(4-chlorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3897962.png)
![2-chloro-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3897966.png)
![methyl 4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3897970.png)

![(3aR*,7aS*)-2-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B3897987.png)